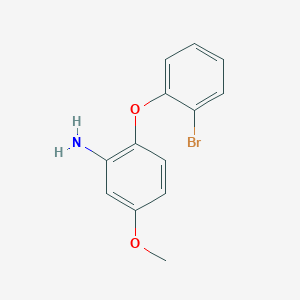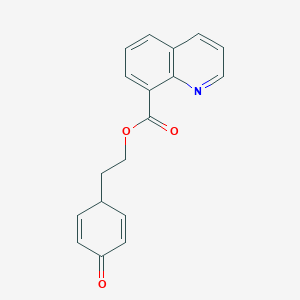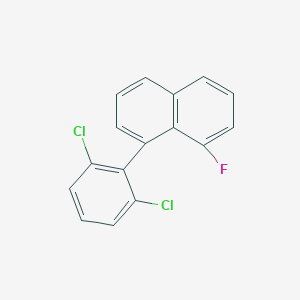![molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7](/img/structure/B11835784.png)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxaspiro[45]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is a chemical compound with the molecular formula C13H15ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be synthesized through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid or base under controlled temperature conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, ketones, and substituted aromatic compounds.
科学研究应用
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
- **1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(2-chlorophenyl)-
- **1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(3-chlorophenyl)-
- **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is unique due to the specific position of the chlorophenyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
56327-02-7 |
|---|---|
分子式 |
C15H17ClO4 |
分子量 |
296.74 g/mol |
IUPAC 名称 |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18) |
InChI 键 |
NQPPDXRENIUTHV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)



![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
